3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative characterized by a benzyl ester group at the 1-position and a substituted amino group at the 3-position. The amino substituent consists of a methyl group and a 2-hydroxyethyl chain, which confers unique physicochemical properties. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly inhibitors and receptor modulators .
Properties
IUPAC Name |
benzyl 3-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(10-11-19)15-8-5-9-18(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWTJTZTGLXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl and methylamino groups. The final step involves esterification with benzyl alcohol. The reaction conditions often require the use of catalysts, such as mineral acids or bases, and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The benzyl ester moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences in Physicochemical Properties
- Hydrophilicity : The target compound’s 2-hydroxyethyl group enhances water solubility compared to analogs with alkyl or aromatic substituents (e.g., ethyl or carboxymethyl groups) .
- Lipophilicity : Benzyl ester analogs (e.g., ’s naphthalen-2-yl ester) exhibit increased lipophilicity, affecting membrane permeability .
- Acidity/Basicity: Carboxymethyl-substituted derivatives (e.g., ) display acidic properties, while methylaminomethyl analogs () are more basic .
Biological Activity
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, commonly referred to as a piperidine derivative, is a synthetic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring that is substituted with a hydroxyl group, a methylamino group, and a benzyl ester. Its molecular formula is , with a molecular weight of approximately 292.37 g/mol. The presence of both an amine and a carboxylic acid in its structure is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's ability to inhibit phosphodiesterases (PDEs) has been explored, which could suggest applications in cardiovascular therapies by modulating cyclic nucleotide levels in cells.
- Neurotransmitter Modulation : The structural similarities with neurotransmitter analogs suggest potential roles in modulating excitatory neurotransmission.
Cytotoxicity Studies
A study investigated the cytotoxic effects of several piperidine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.2 ± 0.1 | Induction of apoptosis |
| Doxorubicin | MCF-7 | 2.82 ± 0.07 | DNA intercalation |
The study utilized the MTT assay to determine cell viability and found that the compound induced apoptosis in MCF-7 cells, increasing early and late apoptotic stages significantly compared to untreated controls .
Molecular Docking Studies
Computational studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with specific receptors involved in pain modulation and neuroprotection, suggesting potential therapeutic uses in treating neuropathic pain.
Pharmacological Applications
The unique combination of functional groups in this compound suggests several therapeutic applications:
- Cardiovascular Diseases : Due to its potential PDE inhibitory activity, it may be beneficial in treating conditions such as heart failure or erectile dysfunction.
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further research in treating anxiety or depression.
Q & A
Q. What are the recommended synthetic routes for synthesizing 3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves functionalizing the piperidine ring with a hydroxyethyl-methyl-amino group followed by benzyl ester protection. A common approach is the acylation of piperidine derivatives using benzyl chloroformate in the presence of a base (e.g., triethylamine) to activate the reaction . Optimization includes controlling stoichiometry, reaction temperature (e.g., 0–25°C), and solvent selection (e.g., dichloromethane or THF). Computational tools like quantum chemical calculations can predict optimal pathways and reduce trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and ester linkage .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .
Q. What are the key considerations for ensuring compound stability during storage and handling?
Methodological Answer:
- Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the benzyl ester .
- Avoid prolonged exposure to moisture or acidic/basic environments, which may cleave the ester bond .
- Conduct periodic stability tests using TLC or HPLC to monitor degradation .
Advanced Research Questions
Q. How can computational methods (e.g., reaction path search algorithms) be integrated into designing novel derivatives of this compound?
Methodological Answer: Advanced computational frameworks, such as those developed by ICReDD, combine quantum chemistry and machine learning to predict reaction outcomes. For example:
- Reaction path search algorithms identify low-energy pathways for introducing substituents (e.g., modifying the hydroxyethyl group) .
- Density Functional Theory (DFT) calculates transition states to optimize regioselectivity during piperidine functionalization .
Q. What strategies are effective in resolving contradictions in reported biological activity data across studies?
Methodological Answer:
- Systematic impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized amines) that may skew bioassay results .
- Dose-response standardization : Re-evaluate activity under consistent conditions (e.g., pH, solvent) to isolate compound-specific effects .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., tert-butyl ester derivatives) to identify trends .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with varying ester groups (e.g., tert-butyl vs. benzyl) to assess steric and electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes or receptors) .
- In vitro assays : Test derivatives against relevant cell lines (e.g., cancer or microbial models) to correlate substituent changes with potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Q. Why might biological activity vary between studies using the same compound?
Methodological Answer:
- Solvent effects : Residual DMSO or DMF in assay buffers can alter compound solubility or aggregation states .
- Batch variability : Compare certificates of analysis (CoA) for purity differences (>95% vs. <90%) across suppliers .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- In vitro : Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay) .
- In vivo : Prioritize pharmacokinetic studies (e.g., rodent models) to assess ester stability and metabolite formation .
Q. How can researchers mitigate risks of off-target effects during mechanistic studies?
Methodological Answer:
- Selective tagging : Introduce fluorescent or biotin labels to track compound localization and binding specificity .
- CRISPR-Cas9 screening : Knock out putative targets to validate compound mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
